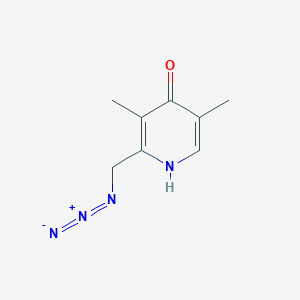

2-(Azidomethyl)-3,5-dimethylpyridin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . A number of methods exist for the preparation of azide-modified nucleosides, and the azido functionality can be introduced relatively easily into both the sugar and the nucleobase .

Synthesis Analysis

The synthesis of azido-modified nucleosides involves various methods. One approach is the reaction of benziodoxoles with trimethylsilyl azide to form stable, crystalline compounds . Another method involves the reaction of 2′-amino precursors by diazotransfer reaction .

Molecular Structure Analysis

Azide-modified nucleosides are structurally related to 2′-azido RNA. The 2′-N3 modification favors the RNA C3′-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure .

Chemical Reactions Analysis

Azide-modified nucleosides are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These so-called click reactions are often used for the introduction of affinity tags .

Physical And Chemical Properties Analysis

The physical and chemical properties of azide-modified nucleosides have been characterized using techniques such as IR spectroscopy .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Pathways: Research by Dieterich et al. (1973) describes new syntheses for 3,5-dialkylpyridines, including methods relevant to compounds similar to 2-(Azidomethyl)-3,5-dimethylpyridin-4-ol (Dieterich, Reiff, Ziemann, & Braden, 1973).

- NMR pH Indicators: Amrollahi (2014) synthesized fluorinated pyridines, closely related to the compound , for use as 19F NMR pH indicators (Amrollahi, 2014).

Application in Material Science

- Photoluminescent Properties: Kitada & Ishida (2014) explored polymeric copper(I) iodide complexes with azaaromatic ligands, including dimethylpyridine derivatives, showing tunable photoluminescence (Kitada & Ishida, 2014).

Application in Coordination Chemistry

- Manganese Azido Systems: A study by Abu-Youssef et al. (1999) focused on manganese azido systems with pyridine derivatives, relevant to understanding the coordination chemistry of similar compounds (Abu-Youssef, Escuer, Gatteschi, Goher, Mautner, & Vicente, 1999).

Complex Formation and Reactions

- Metal Ion Complexes: Dixon & Wells (1986) researched complexes formed between metal ions and agricultural chemicals, including pyridine derivatives, indicating potential applications in agrichemistry (Dixon & Wells, 1986).

- Cobalt(III) Azido Complexes: Goher, Al-Salem, & Mautner (1997) synthesized and characterized cobalt(III) azido complexes with disubstituted pyridine ligands, including dimethylpyridine, providing insights into coordination chemistry and potential catalytic applications (Goher, Al-Salem, & Mautner, 1997).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(azidomethyl)-3,5-dimethyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-5-3-10-7(4-11-12-9)6(2)8(5)13/h3H,4H2,1-2H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJVRYKZCORPCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azidomethyl)-3,5-dimethylpyridin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)

![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)

![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)